molecular formula C15H15FN2O3 B3023236 N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide CAS No. 953752-71-1

N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide

Cat. No.: B3023236
CAS No.: 953752-71-1
M. Wt: 290.29 g/mol
InChI Key: VFYAPYJRMBEFRW-UHFFFAOYSA-N
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Description

N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a methoxy group, and a fluorophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methoxyaniline and 3-fluorophenol as the primary starting materials.

    Formation of Intermediate: The 4-amino-2-methoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate, N-(4-amino-2-methoxyphenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 3-fluorophenol in the presence of a base like potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy and fluorophenoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

    Industry: The compound is used in the synthesis of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and fluorophenoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methoxyphenyl)-2-(3-chlorophenoxy)acetamide
  • N-(4-amino-2-methoxyphenyl)-2-(3-bromophenoxy)acetamide
  • N-(4-amino-2-methoxyphenyl)-2-(3-iodophenoxy)acetamide

Uniqueness

N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it different from its chloro, bromo, and iodo analogs, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-20-14-8-11(17)5-6-13(14)18-15(19)9-21-12-4-2-3-10(16)7-12/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYAPYJRMBEFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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